6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman, a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position of the chroman ring, along with an amine functional group at the 4-position. The unique combination of these substituents contributes to its distinct chemical properties and biological interactions.
6-Fluoro-8-(trifluoromethyl)chroman-4-amine can be classified as:
The synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves multi-step reactions starting from simpler chroman derivatives. Common methods include:
The synthetic route often requires careful control of reaction conditions—including temperature, solvent choice, and reaction time—to optimize yields and purity. For instance, using continuous flow reactors can enhance efficiency in industrial settings .
The molecular structure of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine features:
Property | Value |
---|---|
Molecular Formula | C10H8F4N |
Molecular Weight | 221.18 g/mol |
IUPAC Name | 6-Fluoro-8-(trifluoromethyl)chroman-4-amine |
InChI Key | (specific InChI Key) |
Canonical SMILES | (specific SMILES notation) |
6-Fluoro-8-(trifluoromethyl)chroman-4-amine can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific biological targets:
The physical properties of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine include:
Key chemical properties include:
6-Fluoro-8-(trifluoromethyl)chroman-4-amine has several notable applications:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacological research, highlighting its potential as a versatile tool in various scientific domains.
The synthesis of 6-fluoro-8-(trifluoromethyl)chroman-4-amine (C₁₀H₉F₄NO, MW 235.18 g/mol) relies on meticulously sequenced cyclization strategies to construct its benzopyran core [1]. The Vilsmeier-Haack cyclodehydration represents a cornerstone approach, where 1-(2-hydroxy-5-fluoro-3-(trifluoromethyl)phenyl)ethan-1-one undergoes cyclization using trifluoroacetic anhydride (TFAA) in pyridine at 120°C. This forms the chroman-4-one intermediate, a critical precursor requiring subsequent reductive amination [8]. Alternatively, Allan-Robinson condensation leverages o-hydroxyacetophenone derivatives with TFAA, achieving cyclization via acyl rearrangement at elevated temperatures (110–130°C) [8]. For nitro-substituted precursors (e.g., 6-nitro-8-(trifluoromethyl)chroman-4-one), reductive cyclization using SnCl₂·2H₂O in methanol at 60°C simultaneously reduces the nitro group and facilitates ring closure, yielding the 4-aminochroman scaffold directly [8].
Key challenges include regioselective control during cyclization to ensure fluorine and trifluoromethyl groups occupy the 6- and 8-positions, respectively. Electron-withdrawing trifluoromethyl groups deactivate the ring toward electrophilic attack, necessitating high temperatures (75–130°C) and extended reaction times (1–8 hours) [8]. Purification often requires chromatography due to by-products from incomplete cyclization or regioisomers.
Table 1: Cyclization Methods for Chroman-4-one Intermediates
Method | Conditions | Key Intermediate | Yield Range |
---|---|---|---|
Vilsmeier-Haack | TFAA/pyridine, 120°C, 4 h | 8-(Trifluoromethyl)chroman-4-one | 65–78% |
Allan-Robinson | TFAA/NEt₃, 110°C, 3 h | 6-Fluoro-8-(trifluoromethyl)chroman-4-one | 70–85% |
Reductive Cyclization | SnCl₂·2H₂O/MeOH, 60°C, 8 h | 4-Aminochroman derivatives | 60–75% |
Fluorine incorporation at the chroman 6-position employs distinct strategies based on reaction kinetics and substrate compatibility. Electrophilic fluorination uses Selectfluor® or F-TEDA-BF₄ to directly fluorinate electron-rich chroman intermediates. This method is effective for early-stage fluorination of phenolic precursors but suffers from poor regioselectivity in the presence of strongly electron-withdrawing trifluoromethyl groups at C8 [2] [8]. Competing side reactions include over-fluorination and ring chlorination when Selectfluor® decomposes.
Nucleophilic fluorination offers superior control for late-stage fluorination. Displacement of aryl chlorides/bromides (e.g., 6-bromo-8-(trifluoromethyl)chroman-4-one) with KF or CsF in polar aprotic solvents (DMF, DMSO) at 150–180°C achieves 70–90% yields. Alternatively, Ruppert’s reagent ((trifluoromethyl)trimethylsilane, TMS-CF₃) enables nucleophilic trifluoromethylation via 1,4-addition to chromone systems under Me₄NF catalysis. This generates 2,2-bis(trifluoromethyl)chroman-4-ones, which can be dehydrogenated to install the trifluoromethyl group at C8 [2].
Table 2: Fluorination/Trifluoromethylation Techniques
Approach | Reagents/Conditions | Regioselectivity | Limitations |
---|---|---|---|
Electrophilic Fluorination | Selectfluor®/CH₃CN, 80°C | Moderate (60–70%) | Competing side reactions |
Halogen Exchange | KF/CsF, DMF, 180°C | High (>85%) | High-temperature degradation |
Nucleophilic Trifluoromethylation | TMS-CF₃/Me₄NF, THF, 25°C | High (>90%) | Requires activated substrates |
Enantiopure 4-aminochroman synthesis leverages asymmetric catalysis, chiral resolution, and enzymatic methods. Chiral resolution of racemic 6-fluoro-8-(trifluoromethyl)chroman-4-amine employs diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid or L-tartaric acid. This yields (R)- and (S)-enantiomers with >98% ee, though maximum yields are capped at 50% per isomer [4]. Asymmetric hydrogenation represents a more atom-economical approach: prochiral chroman-4-imines undergo reduction using Ir/(S,S)-f-binaphane catalysts or Ru-BINAP complexes, achieving 92–95% ee at 50–100 bar H₂ [6]. For instance, (R)-8-(trifluoromethyl)chroman-4-amine (CAS 1145685-65-9) is synthesized via Jacobsen’s kinetic resolution of epoxides followed by regioselective azidation and Staudinger reduction [4] [6].
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) selectively acylate one enantiomer of racemic 4-aminodihydrochroman precursors. The non-acylated isomer is recovered with 90% ee, while enzymatic hydrolysis liberates the enantiopure amine [6]. Storage of enantiopure amines requires inert conditions (sealed, 2–8°C) to prevent racemization [4].
Table 3: Enantioselective Amination Strategies
Method | Conditions | Enantiomeric Excess (% ee) | Yield |
---|---|---|---|
Diastereomeric Resolution | (R)-(+)-CSA/EtOAc | >98% (S-isomer) | 45% |
Asymmetric Hydrogenation | Ir/(S,S)-f-binaphane, 100 bar H₂ | 92–95% | 88% |
Biocatalytic Resolution | CAL-B/vinyl acetate | 90% | 40% |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: